2-Chloro-1-(8-nitro-2,3,4,5-tetrahydro-1-benzazepin-1-yl)ethanone
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Overview
Description
The compound “2-Chloro-1-(8-nitro-2,3,4,5-tetrahydro-1-benzazepin-1-yl)ethanone” is a complex organic molecule. It contains a benzazepine ring, which is a seven-membered cyclic structure with one nitrogen atom . The presence of a nitro group (-NO2) and a chloro group (-Cl) suggests that this compound might have interesting reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or an experimental study, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by its functional groups. The nitro group is often involved in redox reactions, while the chloro group might undergo nucleophilic substitution or elimination .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. These properties are typically determined experimentally .Mechanism of Action
The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would describe how it interacts with biological targets in the body . Without more information about the intended use of this compound, it’s difficult to speculate about its mechanism of action.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-chloro-1-(8-nitro-2,3,4,5-tetrahydro-1-benzazepin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3/c13-8-12(16)14-6-2-1-3-9-4-5-10(15(17)18)7-11(9)14/h4-5,7H,1-3,6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRVBFYNZSPGLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C2=C(C1)C=CC(=C2)[N+](=O)[O-])C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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